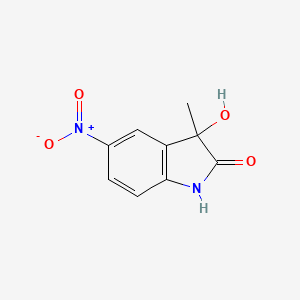![molecular formula C8H4IN3 B3218712 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190311-57-9](/img/structure/B3218712.png)
3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Overview
Description
3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H4IN3 It is characterized by the presence of an iodine atom, a nitrile group, and a fused pyrrolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method involves the reaction of 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo-pyridine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell growth and differentiation . By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
- 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness
3-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to the specific positioning of the iodine atom and the nitrile group on the fused pyrrolo-pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-6-4-11-7-2-1-5(3-10)12-8(6)7/h1-2,4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCJZRQDEVTQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)I)N=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-pyrrolo[3,2-b]pyridine-3,7-diamine](/img/structure/B3218632.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3218635.png)
![5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218637.png)
![3,5-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218643.png)
![3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3218650.png)
![1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B3218671.png)

![7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3218687.png)
![3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218690.png)
![6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine](/img/structure/B3218707.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218716.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218719.png)
![3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3218726.png)

